Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
CAS No.: 832090-49-0
Cat. No.: VC17325823
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832090-49-0 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3 |
Standard InChI Key | QUTCCFHUMATBDF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC(=NC(=C1C(=O)OC)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrimidine ring substituted with a methyl ester at position 5, an ethyl group at position 4, and methyl groups at positions 2 and 6. This substitution pattern influences electronic distribution and steric effects, which are critical for intermolecular interactions.
Molecular Formula:
Molecular Weight: 208.26 g/mol (calculated based on analogous structures ).
IUPAC Name: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate.
Spectroscopic and Computational Data
While experimental spectral data for this compound are unavailable, analogs such as ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (PubChem CID: 14639215) provide reference points. For instance:
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IR Spectroscopy: Expected C=O stretch at ~1700 cm⁻¹ (ester group) and C-N stretches at ~1600 cm⁻¹ .
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NMR: Methyl groups at positions 2 and 6 would resonate near δ 2.5 ppm (¹H), while the ethyl group’s protons would appear as a quartet near δ 1.3 ppm .
Synthesis and Manufacturing Processes
Synthetic Routes
Pyrimidine derivatives are typically synthesized via cyclocondensation or Biginelli reactions. For methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate, a plausible route involves:
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Cyclocondensation: Reacting ethyl acetoacetate with urea and acetaldehyde under acidic conditions to form the pyrimidine ring.
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Esterification: Subsequent methylation of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid.
Reaction Scheme:
Industrial Scalability
Industrial production would optimize solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via recrystallization or column chromatography . Yield improvements could involve catalytic methods or flow chemistry.
Physicochemical Properties
Thermodynamic and Physical Parameters
Based on analogs like 4-ethyl-2,6-difluorophenol (density: 1.2 g/cm³, boiling point: 167°C) , the following estimates are proposed:
Property | Value (Estimated) |
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Density | 1.15–1.25 g/cm³ |
Boiling Point | 180–200°C |
LogP (Partition Coefficient) | 2.5–3.0 |
Solubility in Water | Low (<1 mg/mL) |
Crystallographic Behavior
Co-crystallization tendencies observed in ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate suggest that the methyl ester variant may form hydrogen-bonded networks, influencing solid-state stability.
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).
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Biological Screening: Test against viral proteases or cancer cell lines.
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Material Characterization: Investigate thermal stability and crystallinity for industrial applications.
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